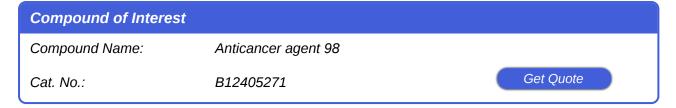


An In-depth Technical Guide to Anticancer Agent 98 (CAS: 2857070-72-3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 98, also identified as compound 12k, is a novel and potent small molecule inhibitor of tubulin polymerization with the CAS number 2857070-72-3. This document provides a comprehensive technical overview of its preclinical data, mechanism of action, and detailed experimental protocols. The agent demonstrates significant antiproliferative and antiangiogenic properties in vitro and potent tumor growth inhibition in vivo, particularly in taxaneresistant models. By binding to the colchicine site on β -tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This guide consolidates the available quantitative data into structured tables and provides detailed methodologies for key experimental assays to facilitate further research and development.

Chemical and Physical Properties

Anticancer agent 98 is a pyrimidine dihydroquinoxalinone derivative.



Property	Value	Source
CAS Number	2857070-72-3	[1][2]
Molecular Formula	C17H19N5O2	[2]
Molecular Weight	325.37 g/mol	[2]
Synonyms	Compound 12k, HY-149920	[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

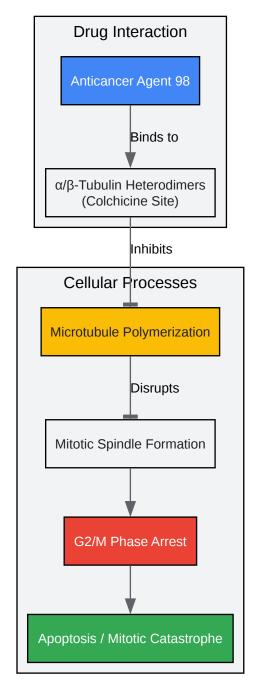
Anticancer agent 98 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.

- Target: The agent directly binds to the colchicine-binding site on the β-tubulin subunit.[4]
- Action: This binding event inhibits the polymerization of α/β -tubulin heterodimers into microtubules.
- Cellular Consequence: The disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase, triggering mitotic catastrophe and ultimately leading to apoptotic cell death.

The signaling pathway initiated by the inhibition of tubulin polymerization is visualized below.

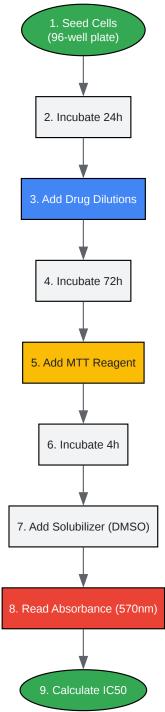


Signaling Pathway of Anticancer Agent 98





Experimental Workflow for MTT Cell Viability Assay



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